molecular formula C17H17FN2O3 B5786620 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone

Cat. No. B5786620
M. Wt: 316.33 g/mol
InChI Key: PVELINLRHHCFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPE is a ketone derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been shown to bind to dopamine D2 receptors and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been shown to exhibit significant biochemical and physiological effects, including analgesic, anti-inflammatory, antipsychotic, and antitumor effects. 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been shown to reduce pain and inflammation by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has also been shown to reduce psychotic symptoms by modulating the activity of dopamine and serotonin receptors. Additionally, 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has several advantages and limitations for lab experiments. One of the advantages of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone is its high potency and selectivity, which allows for the study of its effects on specific neurotransmitters and receptors. Additionally, 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has good solubility in water and organic solvents, which allows for easy preparation of solutions for in vitro and in vivo experiments. However, one of the limitations of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for the study of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone. One of the future directions is the development of new painkillers and anti-inflammatory drugs based on the structure of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone. Another future direction is the development of new antipsychotic drugs for the treatment of schizophrenia. Additionally, 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has shown promising results in the treatment of various types of cancer, and further studies are needed to explore its potential as an anticancer drug. Finally, the mechanism of action of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone is not fully understood, and further studies are needed to elucidate its effects on neurotransmitters and receptors.

Synthesis Methods

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone can be synthesized using different methods, including the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-nitroacetophenone in the presence of a reducing agent, such as sodium dithionite. The reaction yields 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone as a yellow solid, which can be purified by recrystallization. Other methods of synthesis include the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-chloroacetophenone in the presence of a base, such as potassium carbonate.

Scientific Research Applications

1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been shown to exhibit significant analgesic and anti-inflammatory effects, making it a potential candidate for the development of new painkillers. 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has also been shown to possess antipsychotic properties, making it a potential candidate for the treatment of schizophrenia. Additionally, 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

1-[3-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-12(21)13-4-5-15(14(18)11-13)19-6-8-20(9-7-19)17(22)16-3-2-10-23-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVELINLRHHCFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone

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